molecular formula C12H5Cl5 B096224 2,3,4,5,6-Pentachlorobiphenyl CAS No. 18259-05-7

2,3,4,5,6-Pentachlorobiphenyl

Cat. No. B096224
CAS RN: 18259-05-7
M. Wt: 326.4 g/mol
InChI Key: GGMPTLAAIUQMIE-UHFFFAOYSA-N
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Description

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that contain 209 possible congeners, differentiated by the number and position of chlorine atoms. 2,3,4,5,6-Pentachlorobiphenyl is one such congener. PCBs, including this congener, have been widely studied due to their environmental persistence, potential for bioaccumulation, and associated health risks to humans and wildlife.

Synthesis Analysis

The synthesis of chlorinated biphenyls can be achieved through various methods, including the direct chlorination of biphenyls or through coupling reactions of chlorinated benzenes. For instance, the preparation of various chlorinated biphenyls, including pentachlorobiphenyls, has been described using [^14C]aniline hydrogen sulfate as a starting material, which undergoes acetylation, chlorination, deacetylation, and coupling to yield the desired biphenyls . The specific synthesis of 2,3,4,5,6-Pentachlorobiphenyl is not detailed in the provided papers, but the general methodologies can be inferred from similar compounds.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, with chlorine atoms substituted at various positions. The structure of a related compound, 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, was determined using X-ray crystallography, which provides insights into the orientation of substituent groups around the benzene nucleus . While this is not the exact compound , it gives an idea of how substituents can affect the overall geometry of biphenyl compounds.

Chemical Reactions Analysis

PCBs can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of hydroxylated metabolites. For example, 2,3-Dichloro-3',4'-dihydroxybiphenyl is a potential metabolite of 2,3-dichlorobiphenyl, and its structure exhibits intramolecular hydrogen bonding and π-π stacking interactions . These reactions are significant as they can influence the toxicity and environmental behavior of PCBs.

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs are influenced by the degree of chlorination and the position of chlorine atoms. For example, the persistence of certain pentachlorobiphenyls in lung parenchyma suggests a structure-dependent tissue localization, which is important for understanding the environmental and health impacts of these compounds . Additionally, the binding interactions between PCBs and biological molecules, such as pepsin, can be studied using spectroscopic techniques and molecular simulations to understand the changes in protein structure upon PCB binding .

Relevant Case Studies

Several studies have investigated the biological effects of PCBs, including 3,3',4,4',5-pentachlorobiphenyl, which is structurally similar to 2,3,4,5,6-Pentachlorobiphenyl. For instance, this congener has been shown to induce fetal cleft palate and immunotoxicity in mice , and embryotoxicity in chickens . These studies highlight the potential risks associated with PCB exposure and underscore the importance of understanding the toxicological profiles of individual PCB congeners.

Scientific Research Applications

  • Reductive Dechlorination in Biomimetic Systems : A study demonstrated the reductive dechlorination of 2,3,4,5,6-Pentachlorobiphenyl using vitamin B12 in an aqueous biomimetic model system. The dechlorination produced 2,3,5,6- and 2,3,4,6-tetrachlorobiphenyls (Assaf-Anid, Nies, & Vogel, 1992).

  • Persistence in Plant Metabolism : Research on the marsh plant Veronica Beccabunga showed that 2,3,4,5,6-Pentachlorobiphenyl is more persistent than other polychlorinated biphenyls, indicating its resilience in certain environmental conditions (Moza, Kilzer, Weisgerber, & Klein, 1976).

  • Ozone Decomposition and Oxidation Studies : A study investigated the decomposition of ozone and oxidation of 2,3,4,5,6-Pentachlorobiphenyl, providing insights into reaction kinetics and environmental degradation processes (Kalmaz & Trieff, 1986).

  • Photodechlorination in Alkaline 2-Propanol : Research elucidated the photodechlorination pathways of 2,3,4,5,6-Pentachlorobiphenyl under specific conditions, highlighting the importance of steric and electronic effects (Yao et al., 1997).

  • Accumulation in Lung Parenchyma : A study found a specific accumulation of certain pentachlorobiphenyls in the lung parenchyma of mice, suggesting a structure-dependent tissue localization (Brandt, Mohammed, & Slanina, 1981).

  • Microbial Dechlorination in Sediments : Another research focused on the microbial dechlorination of Aroclor 1260 in sediments, using 2,3,4,5,6-Pentachlorobiphenyl to enrich PCB-dechlorinating microorganisms (Bedard, Dort, May, & Smullen, 1997).

  • Toxicological Assessment in Rats : Metabolism and toxicological assessment of 2,3,4,5,6-Pentachlorobiphenyl were studied in rats, providing valuable information on its metabolic pathways and toxicity (Koga, Beppu, & Yoshimura, 1990).

  • Degradation by Catalytic Reductants and Bacteria : A study examined the reductive dechlorination and biodegradation of 2,3,4,5,6-Pentachlorobiphenyl using palladium coated iron and aerobic bacteria, suggesting an integrated approach for treating contaminated soil (He et al., 2009).

  • Metabolic Enhancement by Cytochrome P450 : The metabolic enhancement of 2,3,4,5,6-Pentachlorobiphenyl by cytochrome P450 isolated from soil bacteria was studied, providing insights into the complex contamination and metabolism of PCBs (Goto et al., 2018).

  • Neurotoxic Effects in Mice : Research on adult mice neonatally exposed to 2,3,4,5,6-Pentachlorobiphenyl investigated its neurotoxic effects, including changes in brain nicotinic receptors and behavior (Eriksson & Fredriksson, 1998).

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMPTLAAIUQMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864820
Record name 2,3,4,5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentachlorobiphenyl

CAS RN

18259-05-7, 25429-29-2
Record name 2,3,4,5,6-Pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18259-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentachlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
451
Citations
LD Palekar, KA Maruya, JE Kostka, J Wiegel - Chemosphere, 2003 - Elsevier
Estuarine sediments from a USEPA Superfund site in coastal Georgia were extensively contaminated with Aroclor 1268, a mixture of highly chlorinated polychlorinated biphenyls used …
Number of citations: 24 www.sciencedirect.com
I Kania-Korwel, CD Barnhart, M Stamou… - … science & technology, 2012 - ACS Publications
Epidemiological and laboratory studies link polychlorinated biphenyls and their metabolites to adverse neurodevelopmental outcomes. Several neurotoxic PCB congeners are chiral …
Number of citations: 61 pubs.acs.org
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The higher chlorinated biphenyl compounds, labeled 2, 3, 5, 6-tetrachlorobiphenyl (1336363) and 2, 3, 4, 5, 6-pentachlorobiphenyl were administered orally to the rat to determine their …
Number of citations: 31 hero.epa.gov
F Fava, G Zanaroli, LY Young - FEMS microbiology ecology, 2003 - academic.oup.com
Reductive dechlorination of polychlorinated biphenyls (PCBs) pre-existing (at ∼1 mg kg −1 ) in a marine sediment of Porto Marghera (Venice Lagoon, Italy) was investigated in …
Number of citations: 56 academic.oup.com
I Kania-Korwel, CD Barnhart, PJ Lein… - Chemical research in …, 2015 - ACS Publications
Chiral PCBs, such as PCB 95, are developmental neurotoxicants that undergo atropisomeric enrichment in nonpregnant adult mice. Because pregnancy is associated with changes in …
Number of citations: 23 pubs.acs.org
E Uwimana, X Li, HJ Lehmler - Environmental science & …, 2018 - ACS Publications
Polychlorinated biphenlys (PCBs) and their hydroxylated metabolites (OH-PCBs) have been implicated in neurodevelopmental disorders. Several neurotoxic PCBs, such as PCB 91, …
Number of citations: 19 pubs.acs.org
L Nies, TM Vogel - Applied and environmental microbiology, 1991 - Am Soc Microbiol
Microbially mediated reductive dechlorination of polychlorinated biphenyls (PCBs) in anaerobic sediments has been observed during laboratory experiments. Reductive dechlorination …
Number of citations: 55 journals.asm.org
H Suzuki, O Yagiu, T Hanafusa - Bulletin of the Chemical Society of …, 1974 - journal.csj.jp
Products obtained by the reaction of the title compounds with fuming nitric acid in dichloromethane were investigated. Decamethylbiphenyl gave 6,6′-bis(nitrooxymethyl)-2,2′,3,3′,4,…
Number of citations: 7 www.journal.csj.jp
M Stamou, E Uwimana, BM Flannery, I Kania-Korwel… - Toxicology, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) are metabolized by cytochrome P450 2B enzymes (CYP2B) and nicotine is reported to alter CYP2B activity in the brain and liver. To test the …
Number of citations: 15 www.sciencedirect.com
N Assaf-Anid, L Nies, TM Vogel - Applied and Environmental …, 1992 - Am Soc Microbiol
The polychlorinated biphenyl congener 2,3,4,5,6-pentachlorobiphenyl and hexachlorobenzene were reductively dechlorinated in an aqueous biomimetic model system containing …
Number of citations: 133 journals.asm.org

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